molecular formula C17H14O7 B056955 Desmethoxycentaureidin CAS No. 22934-99-2

Desmethoxycentaureidin

Cat. No. B056955
CAS RN: 22934-99-2
M. Wt: 330.29 g/mol
InChI Key: VCWFILUULGOFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to Desmethoxycentaureidin often involves complex organic reactions. For example, the synthesis of desmethoxycallipeltin B, an analogue of a cytotoxic cyclic depsipeptide, evaluated the role of specific residues in cytotoxicity, suggesting intricate synthetic pathways are crucial for understanding Desmethoxycentaureidin's bioactivity (Krishnamoorthy, Richardson, & Lipton, 2007).

Molecular Structure Analysis

The molecular structure of flavonoids, including Desmethoxycentaureidin, is characterized by a 15-carbon skeleton, consisting of two phenyl rings (A and B) and a heterocyclic pyran ring (C). This structure is crucial for their bioactivity. Studies on similar compounds, such as the structural and mechanistic studies on anthocyanidin synthase, shed light on how the molecular structure influences their biological functions and chemical reactivity (Welford, Clifton, Turnbull, Wilson, & Schofield, 2005).

Chemical Reactions and Properties

Desmethoxycentaureidin, like other flavonoids, participates in a range of chemical reactions, primarily oxidation and reduction processes that affect its function and stability. The role of C-2 stereochemistry in product selectivity and mechanism, as explored in the context of flavonoid biosynthesis, provides insights into the chemical behavior of Desmethoxycentaureidin and related compounds (Welford et al., 2005).

Physical Properties Analysis

The physical properties of flavonoids, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for determining the compound's bioavailability and pharmacokinetic profile. While specific studies on Desmethoxycentaureidin's physical properties are scarce, research on similar compounds can provide valuable context.

Chemical Properties Analysis

The chemical properties of Desmethoxycentaureidin, such as reactivity towards different chemical agents and stability under various conditions, are vital for its potential therapeutic applications. The synthesis and reactivity of similar compounds, such as the exploration of N-methoxy-N-acylnitrenium ions in the synthesis of complex organic molecules, offer insights into the chemical properties that could be relevant for Desmethoxycentaureidin (Wardrop & Zhang, 2001).

Scientific Research Applications

  • Antiproliferative Properties:

    • Desmethoxycentaureidin isolated from Lippia canescens showed significant inhibitory activity against human uterine carcinoma (HeLa) cell growth (Abe, Nagao, & Okabe, 2002).
    • In a study on Achillea millefolium, desmethoxycentaureidin demonstrated high cell growth inhibitory activities, particularly against HeLa and MCF-7 (breast cancer) cells (Csupor‐Löffler et al., 2009).
  • Anti-Inflammatory Effects:

    • Research on Tanacetum microphyllum flavonoids, including desmethoxycentaureidin, revealed their potential in inhibiting soybean lipoxygenase activity, suggesting a role in the inhibition of leukotriene synthesis and thus, contributing to anti-inflammatory effects (Abad, Bermejo, & Villar, 1995).
  • Cytotoxicity and Tubulin Binding:

    • Desmethoxycentaureidin was part of a study evaluating the cytotoxicity of flavones related to centaureidin, including assessments of tubulin polymerization and binding (Beutler et al., 1998).
  • Phenolic Profile Analysis:

    • A study on Artemisia alba Turra identified the presence of desmethoxycentaureidin in its phenolic profile, contributing to the understanding of the plant's chemical composition and potential medicinal applications (Trendafilova et al., 2018).

Safety And Hazards

Safety data sheets recommend avoiding dust formation and breathing mist, gas or vapours when handling Desmethoxycentaureidin . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-12-4-3-8(5-9(12)18)13-6-10(19)15-14(24-13)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWFILUULGOFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethoxycentaureidin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethoxycentaureidin
Reactant of Route 2
Desmethoxycentaureidin
Reactant of Route 3
Desmethoxycentaureidin
Reactant of Route 4
Reactant of Route 4
Desmethoxycentaureidin
Reactant of Route 5
Desmethoxycentaureidin
Reactant of Route 6
Desmethoxycentaureidin

Citations

For This Compound
61
Citations
T Nagao, F Abe, J Kinjo, H Okabe - Biological and Pharmaceutical …, 2002 - jstage.jst.go.jp
L. montevidensis were collected in Munakata City, Fukuoka, Japan, in July 2000 and air-dried. 6-Hydroxyluteolin, desmethoxycentaureidin, and jaceosidin were isolated from the herb …
Number of citations: 232 www.jstage.jst.go.jp
A Trendafilova, M Todorova, V Genova… - Chemistry & …, 2018 - Wiley Online Library
The aim of this study was to evaluate flower and leaf methanol extracts of Artemisia alba Turra for their total phenolic and flavonoid contents, antioxidant capacity and to investigate their …
Number of citations: 12 onlinelibrary.wiley.com
ACBC Sacilotto, W Vichnewski, W Herz - Phytochemistry, 1997 - Elsevier
… In addition, the aerial parts afforded cycloart-25-ene-3β,22α-diol and the flavoids genkwanin and desmethoxycentaureidin while the roots furnished taraxerol and the eudesmanolide …
Number of citations: 25 www.sciencedirect.com
A Hiermann - Planta medica, 1982 - thieme-connect.com
… Digitalis lanata wurden von uns )isher die Flavonoidaglykone Apigenin, Pectolinarigenin, Hispidulin, Luteolin, Chrysoeriol, Nepetin, Diosmetin, aceosidin und Desmethoxycentaureidin …
Number of citations: 8 www.thieme-connect.com
UW Hawas, M Sharaf… - Current Chemical Biology, 2008 - ingentaconnect.com
Vicenine-2, cirsimaritin, salvigenin, diosmetin, desmethoxycentaureidin, 6-methoxy-luteolin 7,3',4'- trimethylether, apigenin and luteolin, eight flavonoids were isolated for the first time …
Number of citations: 5 www.ingentaconnect.com
K Fukui, M Nakayama, T Horie - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
2,4-Dibenzyloxy-6-hydroxy-3-methoxyacetophenone was esterified with 3,4-disubstituted benzoyl chlorides, and the resulting esters were converted into 7-benzyloxy-5-hydroxy-6-…
Number of citations: 13 www.journal.csj.jp
LP Christensen - Phytochemistry, 1991 - Elsevier
… Kaempferol 3-methyl ether (Z), kaempferol 3,6dimethyl ether (3) and desmethoxycentaureidin (8) do not seem to be widespread in ~e~tuurea as they have only been isolated from a few …
Number of citations: 48 www.sciencedirect.com
R Mues, BN Timmermann, N Ohno, TJ Mabry - Phytochemistry, 1979 - Elsevier
Two new and eleven known 6-methoxyflavonoids were identified in leaf tissue of Brickellia californica. The new flavonols are eupatin 3-SO 3 Ca 1/2 and patuletin 3-SO 3 K. The known …
Number of citations: 77 www.sciencedirect.com
SJ Wolf, KE Denford - Biochemical systematics and ecology, 1984 - Elsevier
… 4-OMe (Desmethoxycentaureidin) OH … The presence of 6-methoxy-4'-O-methyl luteolin (desmethoxycentaureidin), found in Klamath populations of A. discoidea, and genkwanin in …
Number of citations: 23 www.sciencedirect.com
N Tsuneatsu, A Fumiko, K Junei, O Hikaru - Biological & Pharmaceutical …, 2002 - cir.nii.ac.jp
The flavonoid fraction from the leaves of Lantana montevidensis BRIQ.(Verbenaceae) showed antiproliferative activity against human gastric adenocarcinoma (MK-1, GI 50: 12 μg/ml), …
Number of citations: 6 cir.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.